1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide

Description

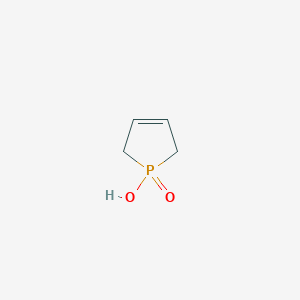

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide is a five-membered heterocyclic compound belonging to the phosphole family. Phospholes are unsaturated rings analogous to pyrroles and thiophenes, where one carbon atom is replaced by phosphorus. This compound features a hydroxyl (-OH) group at the 1-position, a partially saturated 2,5-dihydro structure, and a phosphorus center oxidized to a 1-oxide state.

Properties

IUPAC Name |

1-hydroxy-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2P/c5-7(6)3-1-2-4-7/h1-2H,3-4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJIDJIXZUSEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCP1(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447526 | |

| Record name | 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39063-70-2 | |

| Record name | 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide can be synthesized through several methods. One common approach involves the reaction of 1H-phosphole with hydrogen peroxide under controlled conditions to introduce the hydroxyl and oxide groups. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphole oxides with higher oxidation states.

Reduction: Reduction reactions can convert the oxide group back to a phosphole.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

Oxidation: Higher oxidation state phosphole oxides.

Reduction: Phosphole derivatives with reduced oxide groups.

Substitution: Phosphole compounds with various functional groups replacing the hydroxyl group.

Scientific Research Applications

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide, also known as 1-Hydroxy-3-Phospholene 1-oxide, is a phosphole derivative with a variety of applications in scientific research .

Overview

this compound has the molecular formula and a molecular weight of 118.07 g/mol .

Applications

- Chemistry 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide is used as a building block for synthesizing more complex phosphole derivatives. Similarly, 1-chloro-2,5-dihydro-1H-1-phosphol-1-one is a valuable intermediate in organic synthesis due to its reactivity.

- Biology This compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine There is ongoing research to explore the potential of 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide as a therapeutic agent. Research also explores the potential of 1-chloro-2,5-dihydro-1H-1-phosphol-1-one as a pharmaceutical intermediate and its potential role in drug development.

- Industry 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide is used to develop new materials and catalysts. The compound 1-chloro-2,5-dihydro-1H-1-phosphol-1-one is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its hydroxyl and oxide groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of "1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide," highlighting differences in substituents, molecular properties, and applications:

*Estimated based on structural analogs.

Key Comparative Insights:

Substituent Effects: The hydroxy group in the target compound likely increases hydrophilicity compared to alkyl (e.g., ethyl, methyl) or aryl (e.g., phenyl) substituents. This could enhance solubility in aqueous systems but reduce thermal stability relative to non-polar analogs . Amino-substituted derivatives (e.g., 1-amino-2,5-dihydrophosphole oxides) exhibit reactivity toward N-phosphinoylation, enabling the synthesis of bis(phosphinoyl)amines . The hydroxy variant may instead participate in hydrogen bonding or acid-base interactions.

Electronic Properties: All listed compounds feature a 1-oxide group, which polarizes the phosphorus center, enhancing electrophilicity. This property is critical in optoelectronic applications (e.g., OLEDs) for thienyl- or phenyl-substituted phospholes .

Applications: Alkyl/Aryl Derivatives: Used in optoelectronics (e.g., OLEDs) and as intermediates in organophosphorus synthesis. For example, 3-methyl-1-phenyl-2-phospholene 1-oxide has been studied for material science applications . Amino Derivatives: Serve as precursors for phosphinoyl amines, which have applications in agrochemistry and medicinal chemistry .

Synthetic Methods: Most dihydrophosphole oxides are synthesized under inert atmospheres using cyclization or phosphorylation reactions. For example, thienyl-substituted phospholes are prepared via multi-step organometallic routes . The hydroxy variant may require protective-group strategies to prevent undesired side reactions during synthesis.

Research Findings and Data

Stability and Reactivity Trends:

- Thermal Stability: Alkyl-substituted derivatives (e.g., 1,3-dimethyl) exhibit higher thermal stability (predicted boiling point ~277°C) compared to polar substituents like hydroxy or amino groups .

- Solubility: Hydroxy and amino derivatives are more soluble in polar solvents (e.g., water, DMSO) than aryl- or alkyl-substituted analogs .

Biological Activity

1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide (CAS: 39063-70-2) is a member of the phosphole family, characterized by its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is with a molar mass of approximately 118.07 g/mol .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through mechanisms such as enzyme inhibition and receptor modulation. The presence of the hydroxy group and the phosphorus atom allows for diverse interactions within biological systems .

Potential Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to cellular receptors, influencing signaling pathways related to growth and apoptosis.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of phosphole compounds exhibit cytotoxic effects against cancer cell lines. For instance, phospholes have been shown to induce apoptosis in human cancer cells through the modulation of apoptotic pathways .

- Antimicrobial Properties : Some studies indicate that phosphole derivatives possess antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .

- Neuroprotective Effects : There is emerging evidence that certain phosphole compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease contexts .

Case Study 1: Anticancer Efficacy

A study published in TARGETS IN HETEROCYCLIC SYSTEMS explored the synthesis and biological evaluation of phosphole derivatives. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Phosphole Derivative A | MCF-7 (Breast Cancer) | 15 |

| Phosphole Derivative B | HeLa (Cervical Cancer) | 10 |

| Phosphole Derivative C | A549 (Lung Cancer) | 20 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of phospholes. The study found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Phosphole Derivative D | S. aureus | 18 |

| Phosphole Derivative E | E. coli | 15 |

Q & A

Q. What are the established synthetic routes for 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide, and what intermediates are critical?

The compound is synthesized via hydroxy-dihydrophosphole oxide intermediates. A common method involves reacting 1-chloro-2,5-dihydro-1H-phosphole 1-oxides (generated in situ) with primary amines under controlled conditions. Key steps include:

- Intermediate preparation : Hydroxy-dihydrophosphole oxides are chlorinated to form reactive 1-chloro derivatives .

- Amine reactivity : Primary amines (e.g., alkylamines) introduce amino groups at the phosphorus center, with stoichiometry determining product type (mono- or bis-phosphinoyl derivatives) .

- Purification : Column chromatography using polar solvents (e.g., ethyl acetate/methanol) isolates products.

Q. How is the compound characterized structurally, and what analytical methods are most reliable?

- NMR spectroscopy : P NMR is critical for confirming the phosphorus oxidation state (δ ~20–30 ppm for P=O groups). H and C NMR resolve dihydrophosphole ring protons and substituents .

- X-ray crystallography : Used to confirm stereochemistry and hydrogen-bonding networks, particularly for N-phosphinoyl derivatives .

- IR spectroscopy : P=O stretching frequencies (~1150–1250 cm) and O-H bonds (~3200–3600 cm) are diagnostic .

Q. What factors influence the compound’s stability during storage and handling?

- Moisture sensitivity : The hydroxy group and P=O moiety make the compound hygroscopic. Store under inert gas (argon) with molecular sieves .

- Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for N-phosphinoyl derivatives, and what mechanistic insights guide this?

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution at phosphorus.

- Temperature control : Reactions at 0–5°C minimize side products (e.g., hydrolysis) .

- Mechanistic studies : DFT calculations suggest a two-step pathway: (1) amine attack at phosphorus, (2) HCl elimination. Monitoring intermediates via P NMR is critical .

Q. How should researchers resolve contradictions in reported spectroscopic data for similar phosphole derivatives?

- Reproducibility : Ensure identical reaction conditions (solvent, temperature, reagent ratios) across studies .

- Multi-method validation : Combine NMR, X-ray, and mass spectrometry to cross-verify structures .

- Impurity analysis : Use HPLC to detect byproducts (e.g., unreacted chloro-dihydrophosphole oxides) .

Q. What computational models are effective for predicting the reactivity of 1H-phosphole derivatives?

Q. How can novel derivatives of this compound be synthesized for applications in catalysis or medicinal chemistry?

- Functionalization strategies :

- Biological activity : Derivatives with amino groups show potential as enzyme inhibitors; assay against kinase targets .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.